2,6-Dimethyl-2'-thiomorpholinomethyl benzophenone
Overview
Description
2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol. It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholine ring and two methyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the thiomorpholine ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring and benzophenone core allow the compound to form stable complexes with these targets, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar compounds to 2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone include other benzophenone derivatives and thiomorpholine-containing molecules. Some examples are:
Benzophenone: The parent compound, which lacks the thiomorpholine ring and methyl substitutions.
4-Methylbenzophenone: A benzophenone derivative with a single methyl group.
Thiomorpholine: A simple thiomorpholine ring without the benzophenone core.
What sets 2,6-Dimethyl-2’-thiomorpholinomethyl benzophenone apart is its combination of the benzophenone core with the thiomorpholine ring and two methyl groups, which confer unique chemical properties and reactivity .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-6-5-7-16(2)19(15)20(22)18-9-4-3-8-17(18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEQPYOGAYAINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643823 | |
Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-88-9 | |
Record name | Methanone, (2,6-dimethylphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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